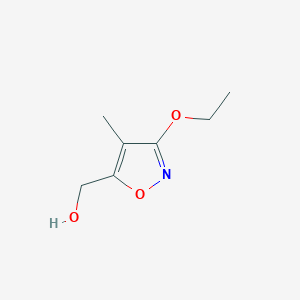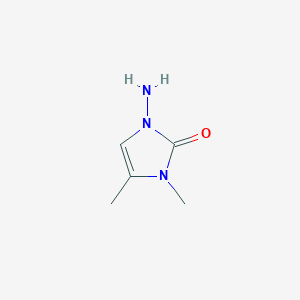
1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one, also known as ADMI, is a heterocyclic compound that belongs to the class of imidazolines. It has been extensively studied for its potential applications in various scientific fields, including synthetic chemistry, medicinal chemistry, and biochemistry.
Mechanism of Action
The mechanism of action of 1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of alpha-2 adrenergic receptors. This results in the inhibition of the sympathetic nervous system, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to decrease blood pressure and heart rate. This compound has also been shown to have a protective effect on the liver and kidneys. In vitro studies have shown that this compound can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one in lab experiments is its relatively simple synthesis. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. This compound also has a relatively low potency, which can make it difficult to achieve significant biological effects at low concentrations.
Future Directions
There are several future directions for the study of 1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one. One potential direction is the development of more potent analogs of this compound for use as antihypertensive agents. Another potential direction is the investigation of the anticancer properties of this compound and its analogs. Additionally, the use of this compound as a ligand for the purification and characterization of proteins could be further explored.
Scientific Research Applications
1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one has been extensively studied for its potential applications in various scientific fields. In synthetic chemistry, this compound has been used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound has been investigated for its potential as an antihypertensive agent. This compound has also been studied for its potential as a corrosion inhibitor in the oil and gas industry. In biochemistry, this compound has been used as a ligand for the purification and characterization of proteins.
properties
CAS RN |
170500-49-9 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-amino-3,4-dimethylimidazol-2-one |
InChI |
InChI=1S/C5H9N3O/c1-4-3-8(6)5(9)7(4)2/h3H,6H2,1-2H3 |
InChI Key |
ABSQEIJAQYRRHP-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N1C)N |
Canonical SMILES |
CC1=CN(C(=O)N1C)N |
synonyms |
2H-Imidazol-2-one,1-amino-1,3-dihydro-3,4-dimethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


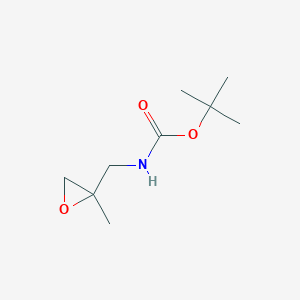
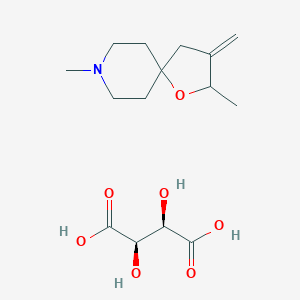
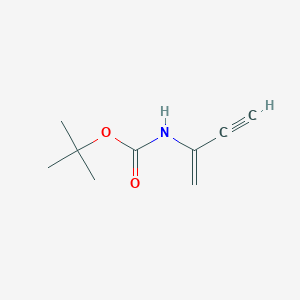
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)

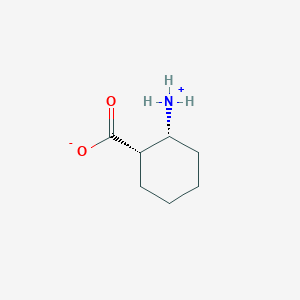

![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)
